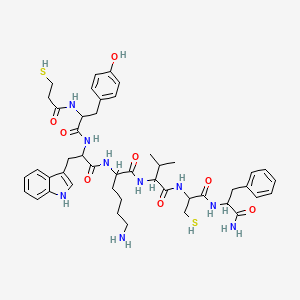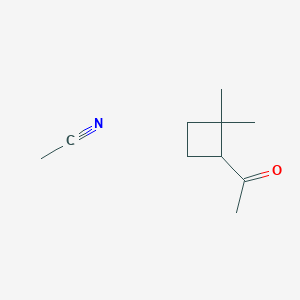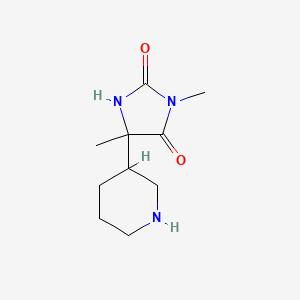
deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 is a synthetic peptide composed of eight amino acids. This compound is notable for its unique sequence and the presence of both L- and D- amino acids, which can influence its biological activity and stability. Peptides like this one are often studied for their potential therapeutic applications and their ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would be optimized for scale, including the use of high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.
Major Products
The major products of these reactions include modified peptides with altered stability, activity, or binding properties, depending on the specific modifications made.
Aplicaciones Científicas De Investigación
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 has several scientific research applications:
Chemistry: Studied for its unique sequence and potential to form stable structures.
Biology: Used to investigate peptide-protein interactions and cellular uptake mechanisms.
Medicine: Explored for its potential therapeutic applications, such as targeting specific receptors or pathways.
Industry: Utilized in the development of peptide-based materials and as a model compound for studying peptide synthesis and modification techniques.
Mecanismo De Acción
The mechanism of action of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, allowing it to exert its effects more effectively. The exact pathways and targets would depend on the specific biological context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
Oxytocin analogs: Peptides with similar sequences that target oxytocin receptors.
Vasopressin analogs: Peptides that interact with vasopressin receptors.
Other synthetic peptides: Peptides designed for specific therapeutic or research purposes.
Uniqueness
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 is unique due to its specific sequence and the inclusion of both L- and D-amino acids, which can confer distinct biological properties and stability advantages over peptides composed solely of L-amino acids.
Propiedades
Fórmula molecular |
C46H61N9O8S2 |
|---|---|
Peso molecular |
932.2 g/mol |
Nombre IUPAC |
6-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[2-[[3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C46H61N9O8S2/c1-27(2)40(46(63)54-38(26-65)45(62)52-35(41(48)58)22-28-10-4-3-5-11-28)55-42(59)34(14-8-9-20-47)51-44(61)37(24-30-25-49-33-13-7-6-12-32(30)33)53-43(60)36(50-39(57)19-21-64)23-29-15-17-31(56)18-16-29/h3-7,10-13,15-18,25,27,34-38,40,49,56,64-65H,8-9,14,19-24,26,47H2,1-2H3,(H2,48,58)(H,50,57)(H,51,61)(H,52,62)(H,53,60)(H,54,63)(H,55,59) |
Clave InChI |
UUCIBIYNEVFSQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)

![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)

![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)
![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)

![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)

